3-(6-Chloropyridine-3-sulfonamido)propanoic acid
Overview
Description
3-(6-Chloropyridine-3-sulfonamido)propanoic acid is a chemical compound with the molecular formula C8H9ClN2O4S. It is characterized by the presence of a chloropyridine ring, a sulfonamide group, and a propanoic acid moiety. This compound is primarily used for research purposes and has various applications in scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Chloropyridine-3-sulfonamido)propanoic acid typically involves the following steps:
Chlorination: The starting material, pyridine, undergoes chlorination to introduce a chlorine atom at the 6-position of the pyridine ring.
Sulfonation: The chlorinated pyridine is then subjected to sulfonation to form 6-chloropyridine-3-sulfonic acid.
Amidation: The sulfonic acid derivative is reacted with a suitable amine to form the sulfonamide.
Propanoic Acid Introduction: Finally, the sulfonamide is reacted with a propanoic acid derivative to yield this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
3-(6-Chloropyridine-3-sulfonamido)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
3-(6-Chloropyridine-3-sulfonamido)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The exact mechanism of action of 3-(6-Chloropyridine-3-sulfonamido)propanoic acid is not well-documented. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The sulfonamide group may play a crucial role in binding to these targets, while the chloropyridine ring and propanoic acid moiety contribute to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
6-Chloropyridine-3-sulfonamide: Lacks the propanoic acid moiety.
3-(6-Bromopyridine-3-sulfonamido)propanoic acid: Contains a bromine atom instead of chlorine.
3-(6-Chloropyridine-3-sulfonamido)butanoic acid: Has a butanoic acid moiety instead of propanoic acid.
Uniqueness
3-(6-Chloropyridine-3-sulfonamido)propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chloropyridine ring, sulfonamide group, and propanoic acid moiety makes it a versatile compound for various research applications.
Properties
IUPAC Name |
3-[(6-chloropyridin-3-yl)sulfonylamino]propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O4S/c9-7-2-1-6(5-10-7)16(14,15)11-4-3-8(12)13/h1-2,5,11H,3-4H2,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOEYIOQUZIENMD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1S(=O)(=O)NCCC(=O)O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601257711 | |
Record name | N-[(6-Chloro-3-pyridinyl)sulfonyl]-β-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601257711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
929974-15-2 | |
Record name | N-[(6-Chloro-3-pyridinyl)sulfonyl]-β-alanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=929974-15-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[(6-Chloro-3-pyridinyl)sulfonyl]-β-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601257711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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